TCR-pHLA Binding Affinity: Direct KD Comparison of 280-9V vs. Native 280-288 Peptide
A direct head-to-head comparison using surface plasmon resonance (SPR) demonstrated that the 280-9V variant (YLEPGPVTV) consistently exhibits moderately higher affinity for both a PMEL17 TCR and a gp100-specific TCR relative to the native YLEPGPVTA peptide. This measurement was performed by testing both peptides against the same TCRs in the same biophysical assay system, providing a controlled, quantitative differentiation [1].
| Evidence Dimension | TCR-pHLA binding affinity (equilibrium dissociation constant, KD) |
|---|---|
| Target Compound Data | KD = 6.3 ± 1.2 μM (PMEL17 TCR); KD = 21.9 ± 2.4 μM (gp100 TCR) |
| Comparator Or Baseline | YLEPGPVTA (native gp100 280-288): KD = 7.6 ± 2 μM (PMEL17 TCR); KD = 26.5 ± 2.3 μM (gp100 TCR) |
| Quantified Difference | ~17% affinity improvement (lower KD) for the 280-9V variant across both TCRs; PMEL17 TCR: ΔKD ≈ 1.3 μM; gp100 TCR: ΔKD ≈ 4.6 μM |
| Conditions | In vitro SPR assay using recombinant soluble TCRs and HLA-A*0201/peptide complexes at 25°C, as reported in Bianchi et al., J Biol Chem, 2016 |
Why This Matters
The 280-9V variant delivers quantifiably stronger binding to the same TCRs that recognize the native tumor-associated epitope, directly addressing the weak affinity that limits native peptide immunogenicity; this makes it a superior reagent for generating and detecting high-avidity T-cell responses.
- [1] Bianchi V, Bulek A, Fuller A, et al. A Molecular Switch Abrogates Glycoprotein 100 (gp100) T-cell Receptor (TCR) Targeting of a Human Melanoma Antigen. J Biol Chem. 2016;291(17):8951-8959. doi:10.1074/jbc.M115.707414 View Source
